5alpha-Cholestan-3beta,15beta-diol

説明

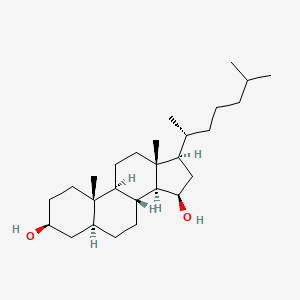

5alpha-Cholestan-3beta,15beta-diol is a 3β-hydroxysteroid consisting of 3β-hydroxy-5α-cholestane having an additional hydroxy group at the 15β-position . It is used as a standard in lipid analysis using HPLC and acts as a derivitized steroid compound .

Molecular Structure Analysis

The molecular formula of 5alpha-Cholestan-3beta,15beta-diol is C27H48O2 . The InChI and SMILES strings representing the molecule’s structure are also provided .Physical And Chemical Properties Analysis

The physical and chemical properties of 5alpha-Cholestan-3beta,15beta-diol include a molecular weight of 404.669 Da . It is insoluble in water .科学的研究の応用

5alpha-Cholestan-3beta,15beta-diol: A Comprehensive Analysis

Chromatography Standards: 5alpha-Cholestan-3beta,15beta-diol is utilized as an internal standard in chromatographic analysis, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). This application is crucial for quantifying cholesterol levels in various products, such as meat, ensuring accurate and reliable measurements for research and quality control .

Lipid Analysis: In lipidomics, this compound serves as a standard for lipid analysis using HPLC. Its role is significant in identifying and quantifying lipid species within complex biological samples, aiding in the understanding of lipid metabolism and associated disorders .

Pharmaceutical Research: As a derivatized steroid compound, 5alpha-Cholestan-3beta,15beta-diol finds its application in pharmaceutical research. It helps in the synthesis and analysis of steroid-based drugs, contributing to the development of new medications .

Agrochemical Development: In the agrochemical field, this compound is used to study and develop new chemicals for agricultural use, such as pesticides or growth regulators. Its steroid structure makes it a valuable model for creating compounds with specific interactions with biological systems .

Dyestuff Field: The dyestuff industry benefits from the use of 5alpha-Cholestan-3beta,15beta-diol in developing dyes and pigments. Its chemical properties can influence the synthesis processes and stability of colorants used in various applications .

Biochemical Research: This compound’s structure as a 3β-hydroxysteroid with an additional hydroxy group at the 15β-position makes it an interesting subject for biochemical research. Studies involving this compound can lead to insights into steroid biochemistry and hormone action mechanisms .

Safety and Hazards

作用機序

Target of Action

5alpha-Cholestan-3beta,15beta-diol, also known as Dihydrocholesterol, is a derivatized steroidal compound . It is derived from cholesterol and is found in various biological matter .

Mode of Action

It is known to interact with cholesterol metabolism . It is derived from cholesterol by the action of intestinal microorganisms .

Biochemical Pathways

The biochemical pathways affected by 5alpha-Cholestan-3beta,15beta-diol are related to cholesterol metabolism. It is a derivative of cholesterol and is known to inhibit cholesterol absorption .

Pharmacokinetics

It is known to be insoluble in water .

Result of Action

It is known to induce the formation of gall stones in rabbits in the presence of sodium ions .

Action Environment

The action, efficacy, and stability of 5alpha-Cholestan-3beta,15beta-diol can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . .

特性

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,15R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKYNEGIINKEKI-PRKDSDQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride](/img/structure/B1422202.png)

![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)

![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)